molecular formula C7H6N2OS B12600986 3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one CAS No. 651043-23-1

3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one

Katalognummer: B12600986
CAS-Nummer: 651043-23-1
Molekulargewicht: 166.20 g/mol
InChI-Schlüssel: UJKCRFMWTGYWEV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one is a heterocyclic compound that contains a thieno ring fused with a diazepine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its structural similarity to other biologically active compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one can be achieved through various synthetic routes. One efficient method involves a continuous-flow protocol that allows for the gram-scale production of the compound. This method is advantageous as it does not require purification steps, making it suitable for generating compound libraries for drug discovery .

Industrial Production Methods

Industrial production methods for this compound typically involve the use of high-yielding synthetic routes that can be scaled up. The continuous-flow synthesis mentioned earlier is particularly suitable for industrial applications due to its efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the compound’s functional groups.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted thieno[2,3-e][1,4]diazepin-5-one derivatives .

Wissenschaftliche Forschungsanwendungen

3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3,4-Dihydro-5H-thieno[2,3-e][1,4]diazepin-5-one is unique due to its specific ring fusion and the potential for diverse chemical modifications. This uniqueness makes it a valuable scaffold for drug discovery and the development of new therapeutic agents .

Eigenschaften

CAS-Nummer

651043-23-1

Molekularformel

C7H6N2OS

Molekulargewicht

166.20 g/mol

IUPAC-Name

3,4-dihydrothieno[2,3-e][1,4]diazepin-5-one

InChI

InChI=1S/C7H6N2OS/c10-6-5-1-4-11-7(5)9-3-2-8-6/h1,3-4H,2H2,(H,8,10)

InChI-Schlüssel

UJKCRFMWTGYWEV-UHFFFAOYSA-N

Kanonische SMILES

C1C=NC2=C(C=CS2)C(=O)N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.